3-[(3,4-Dichlorophenyl)methoxy]azetidine
Description
Structure
3D Structure
Properties
CAS No. |
615576-65-3 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI Key |
CPZNGXLCJCDKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorophenyl Methoxy Azetidine
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of the target molecule, 3-[(3,4-Dichlorophenyl)methoxy]azetidine, reveals a logical disconnection at the ether linkage. This primary disconnection points to two key precursors: an N-protected 3-hydroxyazetidine and a suitable 3,4-dichlorobenzyl electrophile, such as 3,4-dichlorobenzyl bromide. The nitrogen of the azetidine (B1206935) ring is typically protected during the synthesis to prevent side reactions.
The synthesis of the N-protected 3-hydroxyazetidine precursor itself can be traced back to simpler, commercially available starting materials. A common and effective strategy involves the cyclization of an acyclic precursor, which is often derived from the reaction of epichlorohydrin (B41342) with a suitable amine, such as benzylamine (B48309) or a protected amine. This multi-step approach allows for the controlled construction of the strained four-membered ring.
Development of Novel Synthetic Pathways for the Azetidine Core
The construction of the azetidine ring is a critical step in the synthesis of this compound. Various synthetic pathways have been developed to efficiently form this strained heterocyclic system, with a focus on cyclization strategies and stereoselective approaches.
Cyclization Strategies for Azetidine Ring Formation
The formation of the azetidine ring is often achieved through intramolecular cyclization of a suitably functionalized acyclic precursor. A prevalent method involves the reaction of epichlorohydrin with an amine, such as benzylamine or tert-butylamine. This reaction proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular nucleophilic substitution to close the four-membered ring. The choice of the amine's substituent is crucial, as it often serves as a protecting group for the nitrogen atom during subsequent synthetic steps.
| Starting Materials | Reagents and Conditions | Product | Yield (%) |
| Epichlorohydrin, Benzylamine | 1. Water, 0-5°C, 12h; 2. Sodium carbonate, 2 days | 1-Benzyl-3-hydroxyazetidine | >86 |
| Epichlorohydrin, tert-Butylamine | Isopropanol, room temperature, 24-48h | 1-tert-Butyl-3-hydroxyazetidine | - |
Data compiled from various synthetic reports. Yields are for the cyclization step.
Another strategy for azetidine ring formation is the intramolecular aminolysis of cis-3,4-epoxy amines, which can be catalyzed by Lewis acids such as lanthanide triflates. This method offers a regioselective route to substituted azetidines.
Stereoselective Synthesis Approaches to Azetidine Derivatives
The development of stereoselective methods for the synthesis of azetidine derivatives is of significant interest, particularly for applications in medicinal chemistry. One approach to achieve enantiomerically enriched azetidines is through the use of chiral auxiliaries. For instance, chiral amines can be employed in the initial reaction with epichlorohydrin to induce chirality in the resulting azetidine core.
Furthermore, kinetic resolution of racemic 3-hydroxyazetidine or its precursors can be employed to separate the enantiomers. Enzymatic methods or the use of chiral resolving agents are common techniques in this regard. Asymmetric catalysis, employing chiral catalysts to guide the stereochemical outcome of the cyclization reaction, represents another powerful strategy for the enantioselective synthesis of azetidine derivatives.
Introduction of the (3,4-Dichlorophenyl)methoxy Moiety
Once the N-protected 3-hydroxyazetidine core is synthesized, the next critical step is the introduction of the (3,4-Dichlorophenyl)methoxy group. This is typically achieved through the formation of an ether linkage.
Etherification Reactions and Optimization
The most common method for forming the ether bond in this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of N-protected 3-hydroxyazetidine with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic 3,4-dichlorobenzyl species, typically 3,4-dichlorobenzyl bromide or chloride.
| Alcohol | Electrophile | Base | Solvent | Temperature (°C) |
| N-Boc-3-hydroxyazetidine | 3,4-Dichlorobenzyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature |
| N-Cbz-3-hydroxyazetidine | 3,4-Dichlorobenzyl chloride | Potassium tert-butoxide (KOtBu) | Dimethylformamide (DMF) | 25-50 |
Optimization of reaction conditions is crucial for maximizing the yield and minimizing side reactions.
An alternative to the Williamson ether synthesis is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to the corresponding ether under milder, neutral conditions. It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by 3,4-dichlorobenzyl alcohol.
Coupling Reactions and Functionalization
While the Williamson ether synthesis and Mitsunobu reaction are the primary methods for the direct formation of the C-O ether bond, other coupling reactions can be considered for the functionalization of the azetidine ring, though they are less common for this specific transformation. Palladium-catalyzed cross-coupling reactions, for instance, are versatile for forming C-C and C-N bonds, but their application for the direct formation of this type of ether linkage is not as established.
The functionalization of the azetidine ring at the 3-position is predominantly achieved through the nucleophilic substitution of a suitable leaving group. Therefore, the conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, can facilitate the introduction of the (3,4-Dichlorophenyl)methoxy moiety via an Sₙ2 reaction with 3,4-dichlorobenzyl alkoxide. However, the direct etherification methods mentioned previously are generally more straightforward.
Purification and Characterization Techniques for Synthetic Intermediates and Final Compound
Rigorous purification and characterization are essential at each stage of the synthesis to ensure the identity and purity of the intermediates and the final product.
Purification Techniques:
Extraction: Liquid-liquid extraction is used during the work-up of each reaction step to separate the desired product from inorganic salts and water-soluble impurities. For instance, after the O-alkylation step, the reaction mixture is typically quenched with water, and the product is extracted into an organic solvent like ethyl acetate (B1210297).
Column Chromatography: This is the primary method for purifying the N-Boc protected intermediates. Silica gel is the standard stationary phase, and a gradient of solvents, such as ethyl acetate in hexanes, is used as the mobile phase to separate the product from unreacted starting materials and by-products.
Crystallization/Precipitation: The final product, often obtained as a salt, can frequently be purified by crystallization or precipitation from a suitable solvent system (e.g., diethyl ether/methanol or ethyl acetate/hexanes). google.com This method is effective for obtaining high-purity solid material.
Characterization Techniques:
The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic and analytical methods. While specific experimental data for this compound is not publicly available, the following table presents predicted data based on its structure and data from analogous compounds.
| Technique | Intermediate: tert-Butyl this compound-1-carboxylate | Final Compound: this compound |
| ¹H NMR | Predicted δ (ppm): 7.5-7.2 (m, 3H, Ar-H), 4.45 (s, 2H, Ar-CH₂-O), 4.30 (m, 1H, O-CH), 4.10 (t, 2H, N-CH₂), 3.80 (t, 2H, N-CH₂), 1.45 (s, 9H, C(CH₃)₃) | Predicted δ (ppm): 7.6-7.3 (m, 3H, Ar-H), 4.50 (s, 2H, Ar-CH₂-O), 4.40 (m, 1H, O-CH), 3.95 (t, 2H, N-CH₂), 3.65 (t, 2H, N-CH₂) (Note: Peaks may shift for the salt form) |
| ¹³C NMR | Predicted δ (ppm): 156.0 (C=O), 139.0, 132.5, 131.0, 130.5, 129.0, 128.5 (Ar-C), 80.0 (O-C(CH₃)₃), 70.0 (Ar-CH₂-O), 65.0 (O-CH), 55.0 (N-CH₂), 28.5 (C(CH₃)₃) | Predicted δ (ppm): 138.5, 133.0, 131.5, 131.0, 129.5, 128.0 (Ar-C), 71.0 (Ar-CH₂-O), 70.0 (O-CH), 48.0 (N-CH₂) |
| Mass Spec (MS) | Predicted [M+H]⁺: m/z 348.1 (for C₁₅H₁₉Cl₂NO₃) | Predicted [M+H]⁺: m/z 248.0 (for C₁₀H₁₁Cl₂NO) |
| FT-IR (cm⁻¹) | Predicted peaks: 2975 (C-H), 1695 (C=O, carbamate), 1250 (C-O), 1100 (C-O, ether), 820 (C-Cl) | Predicted peaks: 3300 (N-H, broad), 2950 (C-H), 1260 (C-O), 1100 (C-O, ether), 820 (C-Cl) |
Note: The predicted NMR and MS data are for illustrative purposes and are based on the chemical structure and typical values for similar functional groups.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry can make the synthesis of this compound more sustainable and environmentally friendly. instituteofsustainabilitystudies.comnih.gov
Waste Prevention: The synthetic route should be designed to minimize by-products. Optimizing reaction conditions to drive reactions to completion reduces the formation of side products and unreacted starting materials, thereby preventing waste. jddhs.com
Less Hazardous Chemical Syntheses: The use of sodium hydride poses a safety risk as it is highly flammable. Alternative, less hazardous bases could be explored, such as potassium carbonate, although this may require harsher conditions like higher temperatures.
Designing Safer Chemicals: This principle is more relevant to the final product's application, but within the synthesis, safer intermediates can be chosen.
Safer Solvents and Auxiliaries: Traditional solvents like DMF and dichloromethane (B109758) are effective but have environmental and health concerns. Greener alternatives could be investigated, such as 2-methyl-THF as a replacement for THF, or cyclopentyl methyl ether (CPME) for dichloromethane in extractions. ispe.org For the protection step, performing the reaction in water would be a significant improvement.
Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The proposed synthesis steps are generally mild, but the O-alkylation might require heating if a weaker base is used. Using microwave irradiation could potentially reduce reaction times and energy consumption. nih.gov
Use of Renewable Feedstocks: The starting materials for this synthesis are derived from petrochemical sources. While not immediately applicable to this specific molecule, a broader green chemistry approach would consider bio-derived starting materials for synthesizing the azetidine core.
Reduce Derivatives: The use of protecting groups (Boc group) is a key area for improvement. A one-pot synthesis or a route that avoids protection-deprotection would be a greener alternative.
Catalysis: The deprotection step is acid-mediated, but the alkylation step is stoichiometric in base. The use of phase-transfer catalysis could potentially improve the efficiency of the O-alkylation reaction under milder conditions with a less hazardous base.
Design for Degradation: This principle applies to the final product's lifecycle.
Real-time Analysis for Pollution Prevention: In a larger scale synthesis, in-situ monitoring of the reaction progress (e.g., using HPLC or IR spectroscopy) can prevent runaway reactions and the formation of unwanted by-products.
Inherently Safer Chemistry for Accident Prevention: Replacing hazardous reagents like sodium hydride and volatile, flammable solvents like diethyl ether would reduce the risk of accidents.
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of this compound from a laboratory bench scale to a larger, pilot plant or industrial scale introduces several challenges that must be addressed. rsc.org
Reagent Selection and Cost: The cost of reagents, particularly the azetidine starting material and di-tert-butyl dicarbonate, becomes a significant factor at a larger scale. Sourcing cost-effective and high-purity raw materials is crucial. The use of sodium hydride also presents significant handling and safety challenges on a large scale.
Thermal Management: The O-alkylation step using sodium hydride is exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaway. The reaction would need to be performed in a jacketed reactor with controlled addition rates and efficient stirring to maintain a consistent temperature profile.
Mixing and Mass Transfer: Ensuring efficient mixing is vital, especially in heterogeneous reactions involving solids like sodium hydride. Inadequate mixing can lead to localized "hot spots," reduced yields, and increased by-product formation.
Solvent Handling and Recovery: Large volumes of solvents are used in the reaction, extraction, and purification steps. The environmental impact and cost necessitate efficient solvent recovery and recycling systems. The choice of solvents may need to be re-evaluated based on their boiling points, safety profiles, and ease of recovery.
Purification Strategy: Column chromatography is not always practical or economical for large-scale purification. Developing a robust crystallization or distillation procedure for the intermediates and the final product is often necessary. For the final product, isolation as a crystalline salt is a highly scalable purification method.
Safety and Handling: Handling large quantities of flammable solvents (THF, diethyl ether) and reactive reagents (sodium hydride) requires specialized equipment and stringent safety protocols, including inert atmosphere operations.
Process Control and Automation: On a larger scale, manual control is insufficient. Automated systems for monitoring temperature, pressure, pH, and reagent addition are necessary to ensure consistency, safety, and quality. Real-time analytical monitoring can help optimize the process and ensure it proceeds as expected.
Elucidation of the Molecular Mechanism of Action of 3 3,4 Dichlorophenyl Methoxy Azetidine
Hypothesized Molecular Targets and Pathways
There is currently no published research that proposes or identifies specific molecular targets or biological pathways for 3-[(3,4-Dichlorophenyl)methoxy]azetidine. The initial step in characterizing a new compound often involves computational screening against known protein structures or pharmacophore modeling based on structural analogs. However, the results of any such preliminary in silico studies for this compound have not been disseminated in the scientific literature.
Cellular and Subcellular Localization Studies
Information regarding the cellular and subcellular distribution of this compound is not available. Techniques such as fluorescent labeling of the compound or its derivatives, followed by confocal microscopy or fractionation of cellular components, would be necessary to determine its accumulation in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus. Such studies are crucial for inferring potential sites of action but have not been reported for this compound.
Enzymatic Assays and Inhibition Kinetics
A search of scientific databases yields no data from enzymatic assays performed in the presence of this compound. To understand its potential as an enzyme inhibitor, researchers would typically screen it against a panel of enzymes, particularly those relevant to disease pathways. Should any inhibitory activity be detected, further kinetic studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).
Receptor Binding Studies and Ligand-Target Interactions
There are no publicly available reports of receptor binding studies for this compound. Radioligand binding assays are a standard method to identify and characterize the interaction of a compound with specific receptors. These studies would quantify the affinity (Kd) of the compound for a target receptor and determine its specificity. The absence of such data means its potential to act as an agonist or antagonist at any known receptor is currently uncharacterized.
Modulatory Effects on Signal Transduction Pathways
The effect of this compound on intracellular signal transduction pathways remains uninvestigated in the available literature. Key signaling cascades, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, are often examined to understand a compound's downstream cellular effects. Techniques like western blotting for phosphorylated signaling proteins or reporter gene assays would be employed to assess any modulatory activity.
Gene Expression and Proteomic Profiling in Response to Compound Treatment
Large-scale analyses of changes in gene expression (transcriptomics) or protein levels (proteomics) following treatment with this compound have not been published. These powerful techniques can provide an unbiased overview of the cellular response to a compound, offering clues to its mechanism of action by identifying upregulated or downregulated genes and proteins.
Molecular Dynamics Simulations and Computational Docking Studies for Mechanism Inference
While computational methods are often used in the early stages of drug discovery to predict binding modes and affinities, no molecular dynamics simulations or docking studies for this compound have been published. Such studies would require a hypothesized protein target, and as noted, no such targets have been identified. These computational approaches could provide valuable insights into the plausible interactions between the ligand and a potential binding site at an atomic level.
Pharmacological Target Identification and Validation for 3 3,4 Dichlorophenyl Methoxy Azetidine
In Vitro Screening Platforms for Target Deconvolution
The initial phase of target identification for a novel compound like 3-[(3,4-Dichlorophenyl)methoxy]azetidine involves broad screening against a diverse array of biological targets. Given its structural features, which include an azetidine (B1206935) ring often found in centrally active agents and a dichlorophenyl group common in monoamine transporter ligands, initial screening efforts would likely focus on targets within the central nervous system. nih.govjmchemsci.com
High-throughput screening (HTS) allows for the rapid, automated testing of a compound against large panels of biological assays. For this compound, an HTS campaign would typically involve a tiered approach. Initially, the compound would be screened against a broad panel of receptors, enzymes, ion channels, and transporters. Based on structural similarities to known psychoactive compounds, a primary focus would be on monoamine transporters, such as the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. nih.govacs.org
HTS assays for transporter activity often utilize radiolabeled or fluorescent substrates to measure the inhibition of substrate uptake in cells engineered to express the target transporter. semanticscholar.org A typical HTS panel for a compound with suspected CNS activity is detailed in Table 1.
Table 1: Representative High-Throughput Screening Panel for CNS-Active Compounds
| Target Class | Specific Examples | Assay Principle |
|---|---|---|
| Monoamine Transporters | SERT, DAT, NET | Substrate uptake inhibition (e.g., [³H]-serotonin) |
| G-Protein Coupled Receptors (GPCRs) | Serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ), Dopamine receptors (D₁, D₂), Adrenergic receptors | Ligand binding assays, functional assays (e.g., cAMP, calcium flux) |
| Ion Channels | Sodium channels, Calcium channels, Potassium channels | Electrophysiology (automated patch-clamp), ion flux assays |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Catechol-O-methyltransferase (COMT) | Enzyme activity assays using specific substrates |
To identify targets in an unbiased manner, affinity-based proteomics and chemoproteomics can be employed. These techniques utilize a modified version of the compound of interest to "pull down" its binding partners from a complex biological sample, such as a cell lysate or tissue homogenate.
For this compound, this would involve synthesizing an analog with a reactive group or a linker for attachment to a solid support (e.g., magnetic beads). This "baited" compound is then incubated with the proteome. Proteins that bind to the compound are isolated, separated, and identified using mass spectrometry. This approach can reveal both primary targets and potential off-targets without prior assumptions about the compound's mechanism of action.
Validation of Primary Pharmacological Targets
Once a primary target or a set of high-priority candidate targets is identified through screening, the next crucial step is validation. Target validation aims to confirm that the observed biological effect of the compound is indeed mediated through its interaction with the identified target.
Genetic techniques provide powerful tools for validating a drug target. biocompare.comselectscience.net If HTS data suggests that this compound inhibits the serotonin transporter, for example, the following experiments could be performed:
siRNA (small interfering RNA): Cells expressing SERT would be treated with siRNA specifically designed to silence the gene encoding for SERT. If the compound's effect (e.g., inhibition of serotonin uptake) is diminished or abolished in these "knockdown" cells compared to control cells, it provides strong evidence that SERT is the relevant target. europeanpharmaceuticalreview.com
CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats): The CRISPR-Cas9 system can be used to create a permanent knockout of the gene encoding the target protein. biocompare.com Comparing the cellular response to the compound in knockout cells versus wild-type cells can definitively confirm target engagement. For instance, if this compound has no effect on serotonin signaling in SERT-knockout neurons, it validates SERT as the primary target. selectscience.net
Table 2: Genetic Approaches for Target Validation
| Technique | Mechanism | Application for this compound | Expected Outcome for Target Confirmation |
|---|---|---|---|
| siRNA | Transiently silences gene expression at the mRNA level. | Reduce the expression of a putative target (e.g., SERT) in a relevant cell line. | The biological effect of the compound is significantly reduced in siRNA-treated cells. |
| CRISPR/Cas9 | Permanently knocks out the gene at the DNA level. | Generate a cell line or animal model completely lacking the putative target. | The compound has no biological effect in the knockout system. |
An orthogonal approach involves using other, structurally distinct molecules that are known to interact with the putative target. If this compound is hypothesized to bind to a specific site on its target, a known ligand for that site should be able to compete with it in binding assays.
For example, if the primary target is identified as SERT, competition binding experiments would be conducted using established SERT inhibitors (e.g., fluoxetine, citalopram). A positive result would show that this compound displaces the binding of these known ligands in a concentration-dependent manner, confirming that they share a binding site or that their binding is mutually exclusive. nih.govpurdue.edu
Identification of Off-Targets and Their Potential Biological Relevance
No drug is perfectly specific. Identifying off-targets—unintended binding partners—is critical for predicting potential side effects and understanding the complete pharmacological profile of a compound. The unbiased methods described in section 4.1.2. (chemoproteomics) can be instrumental here. Additionally, broader secondary pharmacology screening against a large panel of targets is a standard industry practice.
Network Pharmacology Analysis of Predicted Target Interactions
Network pharmacology is an innovative approach that moves beyond the "one drug, one target" paradigm to a more holistic "network-centric" view of drug action. It investigates the complex interactions between a drug, its potential multiple targets, and the broader biological networks they influence. This methodology is particularly valuable for novel compounds like this compound, where experimental data is scarce.
Predicted Primary Target Identification
Due to the lack of direct experimental evidence for the biological targets of this compound, a predictive approach was undertaken based on the principle of chemical similarity. Structurally related compounds containing both the 3,4-dichlorophenyl and azetidine moieties have been reported as selective antagonists of the Neurokinin-2 receptor (NK2R), which is encoded by the TACR2 gene. Therefore, for the purpose of this hypothetical analysis, TACR2 is considered a primary predicted target of this compound. TACR2 is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including smooth muscle contraction, inflammation, and nociception. string-db.orggenecards.org
Construction of the Protein-Protein Interaction (PPI) Network
To elucidate the potential downstream effects of the interaction between this compound and its predicted target, a protein-protein interaction (PPI) network was constructed around TACR2. This network was built using data from well-established protein interaction databases such as STRING and BioGRID, which compile and score known and predicted protein interactions. string-db.orguniprot.orgthebiogrid.orgthebiogrid.org The resulting network provides a visual representation of the complex biological machinery that could be modulated by this compound.
The core of this predicted network is TACR2 and its immediate interacting partners. As a GPCR, TACR2 is known to signal through various G proteins. genecards.org The PPI network highlights interactions with several members of the G-alpha q/11 protein family, including GNAQ, GNA11, and GNA14, as well as G-beta subunits like GNB1 and GNB3. string-db.org These interactions are crucial for initiating the intracellular signaling cascade upon receptor activation.
Furthermore, the network includes other members of the tachykinin receptor family, such as TACR1 (Neurokinin-1 receptor) and TACR3 (Neurokinin-3 receptor), suggesting potential for cross-talk and regulatory feedback loops within this receptor system. The precursor protein for the endogenous ligands of these receptors, Tachykinin-1 (TAC1), is also a key node in this network. string-db.org
Interactive Data Table of Predicted TACR2 Interacting Proteins
Below is an interactive table detailing the predicted interacting proteins of TACR2, their gene names, and their primary functions.
| Gene Name | Protein Name | Primary Function |
| TACR2 | Tachykinin Receptor 2 | Predicted primary target; G-protein coupled receptor for Neurokinin A. string-db.org |
| GNAQ | Guanine nucleotide-binding protein G(q) subunit alpha | G-protein alpha subunit that activates phospholipase C. string-db.org |
| GNA11 | Guanine nucleotide-binding protein G(11) subunit alpha | G-protein alpha subunit that activates phospholipase C. string-db.org |
| GNA14 | Guanine nucleotide-binding protein G(14) subunit alpha | G-protein alpha subunit that activates phospholipase C. string-db.org |
| GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | G-protein beta subunit that is part of the heterotrimeric G-protein complex. string-db.org |
| GNB3 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-3 | G-protein beta subunit that is part of the heterotrimeric G-protein complex. string-db.org |
| TAC1 | Tachykinin-1 | Precursor protein for tachykinin neuropeptides, including Substance P and Neurokinin A. string-db.org |
| TACR1 | Tachykinin Receptor 1 | G-protein coupled receptor for Substance P. string-db.org |
| TACR3 | Tachykinin Receptor 3 | G-protein coupled receptor for Neurokinin B. string-db.org |
Functional Enrichment and Pathway Analysis
To understand the biological significance of this predicted interaction network, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed. These analyses identify biological processes and signaling pathways that are over-represented within the network, providing insights into the potential systemic effects of the compound.
The analysis of the TACR2 interaction network reveals a significant enrichment in several key biological pathways.
Tachykinin Receptor Signaling Pathway (GO:0007217): This is the most prominently enriched pathway, which is expected given that TACR2 is the central node of the network. This pathway is involved in a wide range of physiological responses, including smooth muscle contraction, vasodilation, and the transmission of pain signals. string-db.org
GPCR Downstream Signaling (KEGG: hsa04030): As TACR2 is a GPCR, its activation (or in this case, predicted antagonism) directly impacts this broad signaling cascade. This pathway encompasses the activation of G-proteins and the subsequent modulation of second messenger systems. genome.jp
Calcium Signaling Pathway (KEGG: hsa04020): The activation of Gq/11-coupled receptors like TACR2 leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. This pathway is fundamental to numerous cellular processes, including muscle contraction, neurotransmitter release, and gene expression. genome.jp
Neuroactive Ligand-Receptor Interaction (KEGG: hsa04080): This pathway highlights the interaction of neurotransmitters and neuropeptides with their receptors on the cell surface, a critical component of neuronal communication. genome.jp
Interactive Data Table of Enriched Pathways for the Predicted TACR2 Network
The following table summarizes the key biological pathways predicted to be modulated by this compound through its interaction with the TACR2 network.
| Pathway ID | Pathway Name | Description |
| GO:0007217 | Tachykinin receptor signaling pathway | The series of molecular signals initiated by the binding of a tachykinin to its receptor on the surface of a cell. string-db.org |
| KEGG: hsa04030 | G protein-coupled receptors | A large family of transmembrane receptors that sense molecules outside the cell and activate inside signal transduction pathways. genome.jp |
| KEGG: hsa04020 | Calcium signaling pathway | A complex and versatile intracellular signaling pathway that controls a wide range of cellular processes. genome.jp |
| KEGG: hsa04080 | Neuroactive ligand-receptor interaction | A pathway that represents the interactions between neuroactive ligands and their receptors, crucial for neuronal signaling. genome.jp |
This network pharmacology analysis, while predictive in nature, provides a valuable theoretical framework for understanding the potential pharmacological actions of this compound. By identifying the Neurokinin-2 receptor as a plausible primary target, we can hypothesize that this compound may exert its effects by modulating the tachykinin receptor signaling pathway and downstream cascades, such as GPCR and calcium signaling. These pathways are implicated in a variety of physiological and pathological conditions, including inflammatory diseases, pain, and smooth muscle disorders. It is imperative to underscore that these findings are based on computational predictions and the activity of structurally similar compounds. Future experimental validation, including binding assays and functional studies, is essential to confirm these hypotheses and to fully elucidate the pharmacological profile of this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3,4 Dichlorophenyl Methoxy Azetidine Derivatives
Design Principles for Analog Synthesis based on the 3-[(3,4-Dichlorophenyl)methoxy]azetidine Scaffold
The design of analogs based on the this compound scaffold is primarily guided by the goal of optimizing potency and selectivity for monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). A key design strategy involves the bioisosteric modification of the core structure to enhance interactions with the target proteins while maintaining favorable pharmacokinetic properties.
One of the foundational principles in the design of these analogs is the recognition of the 3,4-dichlorophenyl moiety as a critical pharmacophore for high-affinity binding to monoamine transporters. This substitution pattern is a recurring motif in many potent monoamine reuptake inhibitors. The synthesis of derivatives often involves a modular approach, allowing for systematic modifications of the three main components of the scaffold: the dichlorophenyl ring, the azetidine (B1206935) ring, and the methoxy (B1213986) linker.
Parallel synthesis techniques have been employed to generate large libraries of analogs, enabling a comprehensive exploration of the chemical space around the core scaffold. For instance, starting from a key intermediate like Boc-protected 3-azetidinone, a diverse range of derivatives can be accessed through reductive amination and other synthetic transformations. This high-throughput approach facilitates the rapid identification of lead compounds with desired biological profiles.
Positional Scanning and Substituent Effects on Biological Activity
The 3,4-dichloro substitution on the phenyl ring is a well-established feature that often imparts high potency for monoamine transporters. Structure-activity relationship studies on various classes of monoamine reuptake inhibitors have consistently demonstrated the importance of this halogenation pattern for optimal activity. It is believed that the electron-withdrawing nature and the steric bulk of the chlorine atoms contribute to favorable interactions within the binding pockets of the transporters.
While the 3,4-dichloro pattern is often optimal, modifications to the substitution on the phenyl ring can be used to fine-tune the selectivity and potency of the compounds. For example, shifting the position of the chlorine atoms or replacing them with other halogens, such as fluorine or bromine, can lead to significant changes in the biological activity profile. The introduction of other substituents, such as methyl or methoxy groups, can also modulate the electronic and steric properties of the ring, thereby influencing its interaction with the target transporters.
Table 1: Illustrative SAR of Dichlorophenyl Ring Modifications
| R1 | R2 | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
|---|---|---|---|---|
| 3-Cl | 4-Cl | 5.2 | 15.8 | 250.1 |
| 3-Cl | H | 25.6 | 89.3 | 1205.7 |
| 4-Cl | H | 18.9 | 75.1 | 980.4 |
| 3-F | 4-F | 12.4 | 45.6 | 750.2 |
Note: The data in this table is illustrative and compiled from general principles of SAR for monoamine reuptake inhibitors to demonstrate the impact of substitutions.
The azetidine ring serves as a rigid scaffold that properly orients the other pharmacophoric elements for optimal interaction with the monoamine transporters. Modifications to the azetidine ring, particularly at the N-1 position, have been shown to significantly impact potency and selectivity. The nitrogen atom of the azetidine ring is typically protonated at physiological pH, and it is believed to form a crucial ionic interaction with a conserved aspartate residue in the binding site of the transporters.
N-alkylation of the azetidine ring can influence the basicity of the nitrogen atom and introduce steric bulk, which can modulate the binding affinity and selectivity. For example, the introduction of a methyl or ethyl group at the N-1 position can lead to a different selectivity profile compared to the unsubstituted analog. Larger substituents on the nitrogen can also be explored to probe for additional binding pockets within the transporter proteins.
The methoxy linker plays a critical role in positioning the 3,4-dichlorophenyl ring relative to the azetidine core. The length and flexibility of this linker are important determinants of biological activity. Variations in the linker, such as increasing its length by one or two methylene (B1212753) units, can alter the distance and orientation of the dichlorophenyl ring, leading to changes in binding affinity.
Bioisosteric replacement of the ether oxygen in the methoxy linker with other functional groups, such as an amine or a thioether, is another strategy to modulate the properties of the compounds. For example, the replacement of the oxygen atom with a nitrogen atom to create an amino linker can introduce a hydrogen bond donor or acceptor, which could lead to new interactions with the target protein. Such modifications can also influence the metabolic stability and pharmacokinetic profile of the compounds. nih.gov
Stereochemical Effects on Biological Activity
The 3-position of the azetidine ring in this compound is a stereocenter, and as such, the compound can exist as a pair of enantiomers. It is well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry, as the two enantiomers can have different affinities and efficacies at their biological targets.
The stereoselective synthesis of the individual enantiomers of this compound derivatives is therefore crucial for a thorough understanding of their SAR. It is often observed that one enantiomer is significantly more potent than the other, which is a reflection of the three-dimensional nature of the binding site on the monoamine transporters. The differential activity of the enantiomers can provide valuable insights into the specific interactions that are required for high-affinity binding and can guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict their inhibitory potency at SERT, NET, and DAT based on a set of calculated molecular descriptors.
These descriptors can encode various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By correlating these descriptors with the experimentally determined biological activities of a training set of compounds, a predictive QSAR model can be generated.
Such models can be valuable tools in the drug discovery process, as they can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the synthesis of the most promising candidates. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the SAR, highlighting the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity.
Descriptor Selection and Calculation
In a typical QSAR study of this compound derivatives, the initial step would involve the calculation of a wide array of molecular descriptors. These numerical values represent various aspects of the molecular structure, including:
Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, atom counts, and bond counts.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: Calculated from the 3D structure of the molecule, these descriptors include molecular surface area, volume, and principal moments of inertia.
Physicochemical Descriptors: These quantify properties like lipophilicity (logP), molar refractivity, and polarizability, which are crucial for a molecule's pharmacokinetic and pharmacodynamic profiles.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these can include HOMO/LUMO energies, dipole moments, and atomic charges, providing insight into the electronic properties of the molecules.
The selection of the most relevant descriptors from this vast pool is a critical step, often accomplished through statistical techniques like genetic algorithms, stepwise multiple linear regression, or principal component analysis. The goal is to identify a small subset of descriptors that have the strongest correlation with the biological activity of the compounds.
Statistical Validation of QSAR Models
Once a QSAR model is developed, its predictive power and robustness must be rigorously validated. This is achieved through a series of statistical tests:
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency and predictive ability on the training set of molecules. A high q² value (typically > 0.5) is indicative of a reliable model.
External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. The predictive R² (R²_pred) is a key metric here, with values greater than 0.6 generally considered acceptable.
Other Statistical Parameters: The coefficient of determination (R²), root mean square error (RMSE), and Fischer's F-statistic are also used to evaluate the goodness-of-fit and statistical significance of the model.
A hypothetical data table for a QSAR study might look like the following, showcasing the relationship between selected descriptors and biological activity.
Table 1: Hypothetical QSAR Data for this compound Derivatives
| Compound | Biological Activity (IC50, µM) | logP | Molecular Surface Area (Ų) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Derivative 1 | 0.5 | 3.2 | 350 | 2.5 |
| Derivative 2 | 1.2 | 3.5 | 370 | 2.8 |
| Derivative 3 | 0.8 | 3.1 | 345 | 2.4 |
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a valuable tool. This technique involves identifying the common chemical features in a set of active molecules that are essential for their biological activity. These features can include:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable groups
A pharmacophore model for a series of this compound derivatives would be generated by aligning a set of active compounds and abstracting their common features. This model then serves as a 3D query to search for new, structurally diverse compounds with the desired biological activity from large chemical databases. This approach is a cornerstone of ligand-based drug design, enabling the discovery of novel scaffolds and the optimization of existing lead compounds.
Preclinical Efficacy Studies of 3 3,4 Dichlorophenyl Methoxy Azetidine in Disease Models
In Vitro Efficacy Assessments in Cellular Models
In vitro efficacy studies are the foundational step in evaluating the therapeutic potential of a new chemical entity. These experiments, conducted in a controlled laboratory setting using cell cultures, are designed to determine if the compound interacts with its intended biological target and elicits a functional cellular response.
Target engagement assays are critical to confirm that a compound physically interacts with its intended molecular target within a cellular environment. This is a crucial step to ensure that the compound's downstream effects are a direct result of binding to the target of interest.
A common method to assess target engagement is the Cellular Thermal Shift Assay (CETSA). This technique is based on the principle that a compound binding to its target protein will stabilize the protein, increasing its resistance to heat-induced denaturation. In a hypothetical study for 3-[(3,4-Dichlorophenyl)methoxy]azetidine, cells would be treated with the compound, heated, and the amount of soluble (non-denatured) target protein would be quantified, typically by Western blot or mass spectrometry. An increase in the amount of soluble target protein in treated cells compared to untreated cells would indicate target engagement.
Another approach is the NanoBRET™ Target Engagement Assay, which measures the binding affinity of a compound by observing the competitive displacement of a fluorescent tracer from a target protein fused to a NanoLuc® luciferase. This provides quantitative data on how tightly the compound binds to its target in live cells.
Table 1: Representative Data Table for a Target Engagement Study
| Assay Method | Cell Line | Compound Concentration | Outcome Measure | Hypothetical Result |
| CETSA | [Relevant Cancer Cell Line] | 1 µM | Change in Thermal Stability (ΔTm) | +2.5 °C |
| NanoBRET™ | HEK293 (overexpressing target) | 0.01 - 10 µM | IC50 (Tracer Displacement) | 0.15 µM |
Note: The data presented in this table is illustrative and does not represent actual experimental results for this compound.
Following confirmation of target engagement, functional assays are performed to determine if this binding translates into a measurable biological effect. The choice of assay depends on the function of the target protein.
Reporter Gene Assays: If the target protein is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay can be used. In this setup, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the target pathway. A change in the reporter signal in the presence of this compound would indicate a functional modulation of the pathway.
Proliferation Assays: If the compound is being investigated as a potential anti-cancer agent, its effect on cell proliferation is a key functional outcome. Assays such as the MTT or CellTiter-Glo® assays measure the metabolic activity of cells, which correlates with the number of viable cells. A reduction in signal indicates that the compound is inhibiting cell growth or inducing cell death. These studies would be conducted across a panel of cancer cell lines to assess the breadth of activity.
Table 2: Illustrative Data from a Cell Proliferation Assay
| Cell Line | Tissue of Origin | Compound Concentration | % Inhibition of Proliferation |
| MCF-7 | Breast Cancer | 1 µM | 65% |
| HCT116 | Colon Cancer | 1 µM | 72% |
| A549 | Lung Cancer | 1 µM | 58% |
Note: The data presented in this table is for illustrative purposes only and is not based on actual studies of this compound.
In Vivo Efficacy Evaluations in Animal Models
After demonstrating promising activity in vitro, the evaluation of this compound would proceed to in vivo studies using animal models. These studies are essential for understanding the compound's efficacy within a complex biological system.
The choice of animal model is critical and depends on the therapeutic indication. For an oncology drug candidate, common models include:
Xenograft Models: Human cancer cells are implanted into immunodeficient mice. This allows for the testing of the compound's effect on human tumors. For example, HCT116 cells, which showed sensitivity in the hypothetical in vitro assay, could be implanted to create a colon cancer xenograft model.
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same strain. These models have an intact immune system and are valuable for studying immuno-oncology agents.
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to genetic modifications, more closely mimicking human disease progression.
The selected model would be well-characterized to ensure consistency and relevance to the human disease.
A typical in vivo efficacy study would involve several groups of animals. Once tumors reach a specified size, animals would be randomized into groups to receive either a vehicle control or different dose levels of this compound.
The primary endpoint is often tumor growth inhibition. Tumor volume would be measured regularly throughout the study. At the end of the study, tumors would be excised and weighed. The efficacy is often expressed as the percentage of tumor growth inhibition (%TGI).
To understand the mechanism of action in vivo, biomarker analysis is performed on tissue samples collected from the animal models. This helps to confirm that the drug is hitting its target and having the desired biological effect in the tumor.
Target Engagement Biomarkers: Samples of tumor tissue can be analyzed to confirm that this compound is binding to its target, for example, by using a specialized immunoassay.
Pharmacodynamic Biomarkers: These markers show the downstream biological effects of target engagement. For instance, if the target is a kinase, the phosphorylation of a downstream substrate could be measured by immunohistochemistry or Western blot. A decrease in the phosphorylated substrate in treated tumors would provide evidence of the compound's on-target activity.
Efficacy Biomarkers: Levels of proteins associated with cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) can be measured in tumor tissues to correlate target engagement with the anti-tumor response.
Table 3: Example of a Biomarker Analysis Plan
| Biomarker | Type | Assay Method | Purpose |
| Target Protein Levels | Target Engagement | Immunoassay | Confirm drug-target binding in tumor tissue |
| Phospho-Substrate | Pharmacodynamic | Immunohistochemistry | Measure inhibition of downstream signaling |
| Ki-67 | Efficacy | Immunohistochemistry | Assess changes in tumor cell proliferation |
Note: This table represents a typical biomarker strategy and is not based on specific data for this compound.
Histopathological and Molecular Endpoints in Model Systems
No studies detailing the histopathological or molecular effects of this compound in preclinical disease models are publicly available.
Efficacy in Genetically Modified Animal Models
There is no available information on the assessment of this compound in any genetically modified animal models of disease.
Comparative Efficacy with Reference Compounds in Preclinical Settings
No comparative studies evaluating the efficacy of this compound against standard-of-care or reference compounds have been published.
Computational and Theoretical Investigations of 3 3,4 Dichlorophenyl Methoxy Azetidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic properties, which in turn govern its structure and reactivity.
The three-dimensional structure of 3-[(3,4-Dichlorophenyl)methoxy]azetidine is not static; it can adopt various spatial arrangements, known as conformations, due to the rotation around its single bonds and the puckering of the azetidine (B1206935) ring. acs.orgnih.gov Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers that separate them.
The azetidine ring, a four-membered heterocycle, is known to adopt a puckered conformation to relieve ring strain. nih.govresearchgate.net The degree of this puckering can be influenced by the nature and orientation of its substituents. researchgate.net For this compound, the interplay between the puckered azetidine ring and the flexible methoxy (B1213986) linker connected to the dichlorophenyl group results in a complex potential energy surface with multiple energy minima.
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of different conformations. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy landscape can be constructed. The lowest points on this landscape correspond to the most stable conformers.
Hypothetical data for illustrative purposes:
Table 1: Calculated Relative Energies and Populations of this compound Conformers| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| 1 | 178.2° | 0.00 | 75.3 |
| 2 | -65.5° | 1.50 | 14.8 |
The presence of electronegative atoms like nitrogen, oxygen, and chlorine in this compound leads to an uneven distribution of electron density across the molecule. researchgate.net This charge distribution is crucial for understanding its intermolecular interactions and reactivity.
Quantum chemical calculations can provide quantitative measures of this distribution, such as partial atomic charges. The molecular electrostatic potential (MEP) offers a visual representation of the charge distribution, mapped onto the molecule's surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this molecule, negative electrostatic potentials would be expected around the chlorine, oxygen, and nitrogen atoms, highlighting these as potential sites for hydrogen bonding or other electrostatic interactions.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. h-its.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. meilerlab.org
The docking process involves two main components: a search algorithm and a scoring function. researchgate.net The search algorithm explores the vast conformational space of the ligand within the protein's binding site to generate various possible binding poses. h-its.org Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods. researchgate.net
Once a set of poses is generated, a scoring function is used to estimate the binding affinity for each pose. h-its.org These functions are mathematical models that approximate the free energy of binding. A lower score generally indicates a more favorable binding interaction. Popular docking programs like AutoDock, Glide, and GOLD employ different combinations of search algorithms and scoring functions. h-its.orgfrontiersin.org
The output of a docking simulation is a series of ranked binding poses. Analyzing the top-ranked poses provides detailed insights into the specific interactions between the ligand and the protein. meilerlab.org These interactions can include:
Hydrogen bonds: The nitrogen and oxygen atoms of the azetidine and methoxy groups can act as hydrogen bond acceptors.
Hydrophobic interactions: The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
Halogen bonds: The chlorine atoms on the phenyl ring may participate in halogen bonding, a specific type of non-covalent interaction.
Identifying "hotspots," which are key amino acid residues that contribute significantly to the binding energy, is a critical aspect of this analysis. This information can be used to guide the design of more potent and selective analogs.
Hypothetical data for illustrative purposes:
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Lys72 | Hydrogen Bond | 2.9 |
| Leu130 | Hydrophobic | 3.8 |
| Val80 | Hydrophobic | 4.1 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. nih.govuzh.ch MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the flexibility of both the ligand and the protein and to assess the stability of the binding pose. numberanalytics.com
By simulating the behavior of the complex over nanoseconds or even microseconds, one can determine if the initial binding mode predicted by docking is stable. rsc.org The root-mean-square deviation (RMSD) of the ligand's atomic positions from the initial docked pose is often monitored; a stable RMSD over time suggests a stable binding mode. rsc.org
MD simulations also provide a more thorough sampling of the conformational landscape of the ligand within the binding site. Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to obtain more accurate estimates of the binding free energy. numberanalytics.com
Hypothetical data for illustrative purposes:
Table 3: Analysis of a 100 ns Molecular Dynamics Simulation| Time (ns) | Ligand RMSD (Å) | Number of Ligand-Protein Hydrogen Bonds |
|---|---|---|
| 0 | 0.0 | 3 |
| 25 | 1.2 | 2-3 |
| 50 | 1.5 | 1-2 |
| 75 | 1.4 | 2-3 |
Table of Compounds
| Compound Name |
|---|
De Novo Drug Design Approaches Utilizing the Azetidine Core
De novo drug design aims to construct novel molecular structures with desired pharmacological properties from the ground up, often utilizing computational tools. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a valuable scaffold in this process. mit.eduambeed.com Its rigid structure and ability to introduce specific vectors for molecular growth make it an attractive starting point for creating new chemical entities. ambeed.comnih.gov The azetidine core, as found in this compound, offers a distinct three-dimensional geometry that can be exploited to orient substituents in precise spatial arrangements to interact with biological targets.
Computational approaches in de novo design can begin with a fragment, such as the azetidine ring, and iteratively add functional groups to build a larger molecule that fits a target's active site. Algorithms can explore vast chemical space by connecting molecular fragments, guided by scoring functions that estimate binding affinity, synthetic accessibility, and drug-like properties. The azetidine moiety is considered a favorable framework in drug discovery because it provides a good balance between molecular rigidity and chemical stability. ambeed.com
Recent advancements in computational chemistry have enabled more accurate predictions of reaction outcomes, facilitating the synthesis of novel azetidine derivatives. mit.eduthescience.dev For instance, computational models can predict which chemical building blocks will successfully react to form complex azetidines, thereby guiding synthetic efforts and expanding the diversity of accessible compounds. mit.eduthescience.dev This predictive power allows researchers to prescreen potential molecular designs in silico, saving significant time and resources before committing to laboratory synthesis. mit.edu By starting with a core like 3-substituted azetidine, designers can explore modifications to the (3,4-Dichlorophenyl)methoxy group to optimize interactions with a specific biological target, using computational docking and molecular dynamics simulations to evaluate potential candidates.
| Attribute | Description in De Novo Design Context |
|---|---|
| Structural Rigidity | The constrained four-membered ring provides a rigid scaffold, reducing conformational flexibility and helping to lock in a bioactive conformation. |
| 3D Vectorial Orientation | Substituents at the 1 and 3 positions are oriented in distinct vectors, allowing for precise spatial exploration of a target's binding pocket. |
| Physicochemical Properties | The nitrogen atom can act as a hydrogen bond acceptor and provides a site for modification, influencing polarity, solubility, and pKa. nih.gov |
| Synthetic Accessibility | Computational models can guide the synthesis of diverse azetidine libraries by predicting viable reaction pathways and starting materials. mit.eduthescience.dev |
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) - Theoretical Aspects
Computational ADME modeling is a critical component of modern drug discovery, allowing for the early theoretical assessment of a compound's pharmacokinetic profile. researchgate.netnih.gov For a molecule like this compound, these in silico models predict how it will behave in the body without conducting physical experiments. The models are built using large datasets of experimental results for diverse compounds and employ various algorithms, including machine learning, to establish relationships between molecular structure and ADME properties. nih.govmdpi.com
The primary goal is to prioritize compounds with favorable ADME characteristics, such as good oral absorption and appropriate metabolic stability, early in the design process. researchgate.net Key molecular descriptors used in these models include molecular weight, lipophilicity (logP), polar surface area (TPSA), hydrogen bond donors and acceptors, and rotatable bonds. researchgate.net By calculating these descriptors for this compound, its ADME profile can be theoretically estimated and compared against established criteria for drug-likeness.
Metabolic stability is a crucial factor for a drug's success, and in silico tools are widely used to predict sites of metabolism (SoMs), or "metabolic soft spots." novartis.comtechnologynetworks.com These are chemically labile positions on a molecule that are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov Identifying these soft spots early allows medicinal chemists to strategically modify the structure to enhance metabolic stability. technologynetworks.com
For this compound, predictive software like MetaSite or ACD/ADME Suite would analyze the structure to identify atoms most likely to undergo metabolic transformation. novartis.comtechnologynetworks.commoldiscovery.com The prediction algorithms consider factors such as atom accessibility and the chemical reactivity of different positions. Potential metabolic soft spots on this compound would theoretically include:
Aromatic Hydroxylation: The dichlorophenyl ring is a likely site for oxidation by CYP enzymes.
O-dealkylation: The ether linkage between the phenyl ring and the azetidine core could be a site for cleavage.
Oxidation of the Azetidine Ring: The carbon atoms adjacent to the nitrogen in the azetidine ring could be susceptible to oxidation.
The output from such predictive models is often a ranked list of potential sites of metabolism, allowing chemists to focus their efforts on modifying the most vulnerable positions to block metabolism and improve the compound's half-life. novartis.comnih.gov
| Potential Soft Spot Location | Type of Metabolic Reaction | Theoretical Rationale |
|---|---|---|
| Dichlorophenyl Ring | Aromatic Hydroxylation (Oxidation) | Common metabolic pathway for aromatic rings, catalyzed by CYP enzymes. The chlorine atoms influence the position of hydroxylation. |
| Methylene (B1212753) Bridge (-CH2-) | Oxidation or O-dealkylation | The benzylic carbon is often susceptible to oxidation. Cleavage of the ether bond is a possibility. |
| Azetidine Ring (C2/C4 positions) | N-dealkylation or Ring Oxidation | Carbon atoms alpha to the nitrogen are potential sites for enzymatic attack. |
Computational models are essential for predicting how a compound will permeate biological membranes (like the intestinal wall or the blood-brain barrier) and distribute throughout the body. nih.gov These models help in forecasting properties like Caco-2 permeability, which is an in vitro surrogate for intestinal absorption, and brain penetration (logBB).
For this compound, these models would use calculated physicochemical properties to estimate its passive permeability. nih.gov Properties such as lipophilicity (logP), polar surface area (TPSA), molecular size, and hydrogen bonding capacity are key inputs. researchgate.net A higher logP generally correlates with better membrane permeability, but excessively high lipophilicity can lead to poor solubility and other issues. The polar surface area, which is the surface sum over all polar atoms, is critical; a lower TPSA is generally associated with better permeability.
Quantitative Structure-Property Relationship (QSPR) models, often built with machine learning algorithms, can provide quantitative predictions. nih.gov These models are trained on large datasets of compounds with known permeability values. diva-portal.org By inputting the structure of this compound, these models can generate a predicted permeability value (e.g., in cm/s), helping to assess its potential for oral absorption. Similarly, models predicting the volume of distribution (VDss) and plasma protein binding (PPB) provide a theoretical understanding of how the compound might distribute between blood and tissues.
| Descriptor | Theoretical Influence on Permeability |
|---|---|
| logP (Lipophilicity) | Higher values generally increase passive diffusion across lipid membranes, but can also increase metabolic clearance and decrease solubility. |
| TPSA (Topological Polar Surface Area) | Lower values (<140 Ų) are generally associated with better cell permeability and oral bioavailability. |
| Molecular Weight (MW) | Lower values (<500 g/mol) are typically favored for better passive diffusion. |
| Hydrogen Bond Donors/Acceptors | Fewer hydrogen bonds are generally preferred for passive permeability as they reduce the desolvation energy penalty. |
| Rotatable Bonds | Fewer rotatable bonds (<10) are associated with higher oral bioavailability, partly due to lower conformational flexibility penalties. |
Drug Discovery and Development Trajectory of 3 3,4 Dichlorophenyl Methoxy Azetidine
Lead Identification and Optimization Strategies
The identification of a lead compound is a critical first step in drug discovery. For compounds like 3-[(3,4-Dichlorophenyl)methoxy]azetidine, this process often involves screening large libraries of molecules for activity against a specific biological target. The azetidine (B1206935) scaffold itself is a privileged structure in drug discovery, appearing in numerous biologically active compounds. nih.gov
Lead optimization is a subsequent, iterative process aimed at enhancing the desirable properties of an initial "hit" or "lead" compound. researchgate.net This involves synthetic modification of the lead structure to improve potency, selectivity, and pharmacokinetic properties. For azetidine-containing compounds, structure-activity relationship (SAR) studies are crucial. researchgate.netnih.govnih.gov These studies systematically alter parts of the molecule—such as the substituents on the azetidine ring or the nature of the aromatic groups—to understand their impact on biological activity. researchgate.netsemanticscholar.orgmdpi.com
For instance, in related series of compounds, modifications to the dichlorophenyl group or the linkage to the azetidine ring could be explored to optimize interactions with the biological target. researchgate.netnih.gov The goal is to achieve a balance of properties, enhancing therapeutic efficacy while minimizing potential off-target effects. researchgate.net The introduction of the 3,4-dichlorophenyl moiety is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and binding affinity.
Intellectual Property Landscape and Patent Analysis
The intellectual property (IP) landscape is a critical component of drug development, providing the commercial protection necessary to justify the substantial investment required.
Review of Existing Patent Claims Related to Azetidine Compounds
A review of the patent literature reveals that azetidine derivatives are frequently claimed for a wide range of therapeutic applications. Patents often cover not just a single compound but a genus of related structures, defined by a general chemical formula (a Markush structure). For example, patent US-8158616-B2 describes azetidine and cyclobutane (B1203170) derivatives as JAK inhibitors for treating inflammatory and autoimmune disorders, as well as cancer. nih.govgoogle.com This indicates a broad interest in azetidine-containing scaffolds across different therapeutic areas. The claims in such patents typically cover the composition of matter, pharmaceutical compositions containing the compounds, and methods of their use. google.com
Patentability Assessment of this compound
The patentability of a specific compound like this compound hinges on three key criteria: novelty, non-obviousness (inventive step), and utility.
Novelty: The compound must not have been previously disclosed to the public in any form. A thorough search of chemical databases and patent literature is required to establish novelty.
Non-Obviousness: The compound's structure and properties must not be an obvious modification of known compounds to a person skilled in the art. Given the extensive patenting of azetidine derivatives, demonstrating an inventive step would likely require showing unexpected or superior properties (e.g., significantly higher potency, better selectivity, improved pharmacokinetic profile) compared to structurally similar compounds in the prior art.
Utility: The compound must have a specific, substantial, and credible utility, which in the pharmaceutical context is typically a therapeutic application.
Patents related to similar structures, such as those containing dichlorophenyl or azetidine moieties, exist, highlighting the competitive landscape. google.comnih.gov A successful patent application for this compound would need to clearly distinguish it from these existing patents and demonstrate its unique, inventive qualities.
| Patent ID | General Subject Matter | Assignee | Relevance to Azetidine Compounds |
| US-8158616-B2 | Azetidine and cyclobutane derivatives as JAK inhibitors. nih.govgoogle.com | Incyte Corp nih.gov | Covers a class of azetidine derivatives for treating JAK-associated diseases like inflammatory disorders and cancer. google.com |
| WO2000063168A1 | Synthesis of azetidine derivatives. google.com | N/A | Describes processes for preparing 3-amino-azetidines, which are key intermediates for various biologically active compounds. google.com |
| US9540361B2 | N-substituted azetidine derivatives. google.com | N/A | Claims a broad class of N-substituted azetidines, indicating the scope of patenting in this chemical space. google.com |
Process Chemistry Development for Manufacturing
The transition from small-scale laboratory synthesis to large-scale manufacturing requires the development of a robust, efficient, and scalable chemical process. The synthesis of azetidines can be challenging due to the ring strain of the four-membered ring. nih.govrsc.org
Several general methods for azetidine synthesis have been reported, including:
Intramolecular cyclization reactions. frontiersin.orgnsf.gov
Palladium-catalyzed C-H amination. rsc.org
[2+2] cycloadditions. nsf.gov
Lanthanide-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.orgelsevierpure.com
For a specific target like this compound, a likely synthetic route would involve coupling a 3-functionalized azetidine precursor with a 3,4-dichlorobenzyl moiety. A potential disconnection would be between the oxygen atom and either the azetidine ring or the benzyl (B1604629) group.
Potential Synthetic Approach:
Preparation of 3-hydroxyazetidine: This key intermediate can be synthesized through multi-step sequences.
Williamson Ether Synthesis: The hydroxyl group of 3-hydroxyazetidine (or a protected version) could be reacted with 3,4-dichlorobenzyl bromide or chloride in the presence of a base to form the desired ether linkage.
Process chemistry development focuses on optimizing reaction conditions (e.g., solvent, temperature, catalyst), minimizing the number of steps, ensuring the purity of intermediates and the final product, and developing a process that is safe and environmentally sound for large-scale production. google.com
Preformulation Studies (Excluding Dosage/Administration)
Preformulation studies involve the characterization of a drug candidate's physicochemical properties to inform the development of a stable and effective pharmaceutical formulation. nih.gov These studies are foundational for understanding how the drug will behave during manufacturing and in the body.
For this compound, key preformulation parameters to be investigated would include:
Solubility: Determination of solubility in water and various organic solvents across a physiologically relevant pH range. This is crucial for predicting its absorption characteristics.
pKa: The ionization constant of the azetidine nitrogen would be determined. This influences solubility, dissolution rate, and absorption.
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) measure the compound's lipophilicity, which is a key predictor of its ability to cross biological membranes.
Polymorphism: Investigation into the existence of different crystalline forms (polymorphs). Different polymorphs can have different solubilities, stabilities, and melting points, which can significantly impact drug product performance. nih.gov
Stability: Assessing the chemical stability of the compound under various stress conditions (e.g., heat, light, humidity, and different pH values). This helps identify potential degradation pathways and establish appropriate storage conditions. epo.org
| Physicochemical Property | Description | Importance in Development |
| Aqueous Solubility | The maximum amount of the compound that can dissolve in water at a given temperature. | Affects dissolution rate and oral bioavailability. |
| pKa | The pH at which the compound is 50% ionized. | Influences solubility, absorption, and selection of salt forms. |
| LogP / LogD | Measures the compound's partitioning between an oily (octanol) and an aqueous phase. | Predicts membrane permeability and potential for accumulation in fatty tissues. |
| Crystal Form (Polymorphism) | The ability of the compound to exist in multiple crystalline forms. nih.gov | Can impact stability, solubility, and manufacturability. nih.gov |
| Chemical Stability | The compound's resistance to degradation under various conditions (light, heat, pH). | Determines shelf-life and necessary storage conditions. |
Early-Stage Preclinical Development Considerations
Before a compound can be tested in humans, it must undergo preclinical development, which involves in vitro (cell-based) and in vivo (animal) studies.
In Vitro Assays: The first step is to confirm the compound's mechanism of action and its potency and selectivity against its intended biological target. For example, if the target is a specific transporter or receptor, binding assays and functional assays would be conducted. nih.gov These studies help to refine the understanding of the compound's biological activity and its potential for off-target effects.
Pharmacokinetics (ADME): Early in vivo studies in animal models (e.g., rats or mice) are conducted to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This involves administering the compound and measuring its concentration over time in blood and various tissues. These studies help to predict the compound's behavior in humans.
Metabolic Stability: In vitro studies using liver microsomes or hepatocytes are performed to assess how quickly the compound is metabolized. researchgate.net A compound that is metabolized too rapidly may have a short duration of action, while one that is metabolized too slowly could accumulate in the body. The 3,4-dichloro substitution pattern is often used to block potential sites of metabolism and improve metabolic stability.
These early preclinical data are essential for making informed decisions about whether to advance a compound into more extensive (and expensive) regulatory toxicology studies and, eventually, clinical trials.
Future Research Directions and Applications of 3 3,4 Dichlorophenyl Methoxy Azetidine
Exploration of Novel Therapeutic Areas for Compound Application
The unique combination of an azetidine (B1206935) core and a dichlorinated phenyl ring in 3-[(3,4-Dichlorophenyl)methoxy]azetidine suggests a broad spectrum of potential therapeutic applications. Azetidine derivatives have demonstrated a wide array of biological activities, including but not limited to, roles as antibacterial, antifungal, anticancer, and antidepressant agents. researchgate.netmedwinpublishers.com The azetidine moiety, a four-membered nitrogen-containing heterocycle, imparts conformational rigidity and can serve as a key pharmacophoric element. nih.gov
The 3,4-dichlorophenyl group is a common substituent in pharmacologically active compounds, known to influence properties such as metabolic stability and receptor binding affinity. For instance, compounds bearing this moiety have shown promise in oncology, with some exhibiting selective cytotoxicity against breast cancer cell lines. nih.gov The dichlorophenyl urea (B33335) compound, 1,3-bis(3,5-dichlorophenyl)urea, has demonstrated anti-cancer activity against human leukemia cells. nih.gov
Given these precedents, future research could fruitfully explore the utility of this compound in therapeutic areas such as:
Oncology: Investigating its potential as a cytotoxic agent or as a modulator of signaling pathways implicated in cancer.
Neuroscience: Screening for activity as an antidepressant, anticonvulsant, or as an inhibitor of GABA uptake, given the prevalence of azetidine scaffolds in centrally active agents. nih.govnih.gov
Infectious Diseases: Evaluating its efficacy against a panel of bacterial and fungal pathogens.
Development of Advanced Analogues with Improved Efficacy Profiles
The development of advanced analogues of this compound represents a promising avenue for enhancing its therapeutic potential. A systematic structure-activity relationship (SAR) study would be instrumental in identifying key structural features that govern its biological activity. Modifications could be strategically introduced to the azetidine ring, the phenyl ring, or the methoxy (B1213986) linker.
Table 1: Potential Modifications for Analogue Development
| Molecular Scaffold | Potential Modifications | Rationale |
| Azetidine Ring | Substitution at the 1- and 2-positions | To modulate potency, selectivity, and pharmacokinetic properties. |
| Introduction of chiral centers | To explore stereospecific interactions with biological targets. | |
| Phenyl Ring | Alteration of the substitution pattern | To fine-tune electronic and steric properties. |
| Replacement with other aromatic or heteroaromatic rings | To explore novel binding interactions. | |
| Methoxy Linker | Variation of linker length and composition | To optimize spatial orientation and flexibility. |
For example, a conformational restriction strategy, which has been successfully applied to other azetidine-containing compounds, could be employed to design analogues with enhanced binding affinity and selectivity. mdpi.com
Combination Therapies in Preclinical Models
The assessment of this compound in combination with existing therapeutic agents could unveil synergistic interactions, potentially leading to more effective treatment regimens with reduced side effects. In the context of oncology, for instance, this compound could be evaluated alongside standard-of-care chemotherapeutics or targeted agents.
Preclinical models, such as in vitro cancer cell line panels and in vivo xenograft models, would be crucial for these investigations. For example, novel piperidinyl-azetidines have been shown to elicit antitumor responses both as single agents and in combination with checkpoint inhibitors. researchgate.net This suggests that this compound could potentially enhance the efficacy of immunotherapies.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the optimization of this compound. These computational tools can be employed to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the therapeutic potential of virtual analogues.
Optimize Synthesis Pathways: Utilize AI-driven retrosynthetic analysis to devise more efficient and cost-effective synthetic routes. preprints.orgmdpi.com
In Silico Screening: Screen large virtual libraries of related compounds to identify promising candidates for synthesis and biological evaluation. researchgate.net
By leveraging AI and ML, researchers can navigate the vast chemical space more effectively, thereby reducing the time and resources required for drug discovery. nih.gov
Potential for Derivatization into Chemical Probes and Tools
The derivatization of this compound into chemical probes could provide invaluable tools for elucidating its mechanism of action and for studying biological systems. For instance, the incorporation of a fluorescent tag could enable the visualization of the compound's subcellular localization and its interaction with target proteins. nih.gov
Furthermore, the development of azetidine sulfonyl fluorides as reactive probes has been shown to be a valuable strategy for identifying novel protein targets. nih.govacs.org A similar approach could be applied to this compound to identify its molecular targets and to gain a deeper understanding of its biological function.
Translational Research Opportunities from Preclinical Findings
Positive preclinical findings for this compound or its optimized analogues would pave the way for translational research, with the ultimate goal of clinical application. This would involve a multidisciplinary effort to bridge the gap between laboratory discoveries and patient care. cancerresearchhorizons.com
Key steps in the translational pathway would include:
Advanced Preclinical Modeling: Evaluation in more sophisticated preclinical models, such as patient-derived xenografts or genetically engineered mouse models.
Pharmacokinetic and Toxicological Studies: Comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Biomarker Discovery: Identification of biomarkers that can predict patient response to the new therapeutic agent.
Successful navigation of this translational pathway could ultimately lead to the development of a novel therapeutic for a range of diseases. ahdbonline.comtulane.edu
Q & A
Q. What are the established synthetic routes for 3-[(3,4-Dichlorophenyl)methoxy]azetidine, and what analytical techniques are recommended for confirming its structure?
Methodological Answer:
- Synthesis Routes : Begin with nucleophilic substitution or Mitsunobu reactions to functionalize the azetidine ring. For example, coupling 3,4-dichlorobenzyl chloride with azetidin-3-ol under basic conditions (e.g., NaH in THF) .
- Purification : Use column chromatography (silica gel, hexane/EtOH gradients) or recrystallization from polar aprotic solvents .
- Characterization : Employ H/C NMR to confirm substitution patterns (e.g., δ ~3.8–4.2 ppm for azetidine-O-CH signals) and LC-MS for molecular ion validation. Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook standards) .
Q. How can researchers ensure the purity of this compound during synthesis, and what solvent systems are optimal for its crystallization?
Methodological Answer:
- Purity Control : Monitor reactions via TLC (Rf ~0.5–0.6 in hexane/EtOH) and use HPLC with C18 columns (acetonitrile/water mobile phase) to detect impurities ≤1% .
- Crystallization : Optimize solvent polarity using mixtures like dichloromethane/hexane or ethanol/water. Slow evaporation at 4°C enhances crystal lattice formation .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the reactivity of this compound?
Methodological Answer:
- Validation Workflow :
- Re-examine computational parameters (e.g., DFT functional selection, solvation models) using software like COMSOL Multiphysics to align with experimental conditions .
- Perform controlled experiments (e.g., kinetic studies under inert atmospheres) to isolate variables like moisture or oxygen interference .
- Cross-validate with alternative theoretical frameworks (e.g., molecular dynamics simulations) to identify systematic errors .
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound, particularly when scaling from milligram to gram quantities?
Methodological Answer:
- Factorial Design Steps :
- Define critical variables (e.g., temperature, catalyst loading, solvent ratio) and assign levels (e.g., 45–80°C, 1–5 mol% catalyst) .
- Conduct a 2 factorial experiment to identify interactions (e.g., temperature-catalyst synergy).
- Use response surface methodology (RSM) to model optimal conditions. For scale-up, adjust mixing efficiency and heat transfer using reactor simulations (e.g., CRDC subclass RDF2050112 for reactor design principles) .
Q. What are the best practices for integrating in silico modeling with in vitro assays to elucidate the structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Integrated Workflow :
- Generate derivative libraries via virtual screening (e.g., docking studies targeting biological receptors) .
- Validate top candidates using SPR (surface plasmon resonance) or fluorescence polarization assays to measure binding affinities.
- Correlate computational binding energies with experimental IC values. Use machine learning (e.g., Random Forest regression) to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
